molecular formula C12H15NO2 B8631260 6-(Cyclopentylmethoxy)nicotinaldehyde

6-(Cyclopentylmethoxy)nicotinaldehyde

Cat. No.: B8631260
M. Wt: 205.25 g/mol
InChI Key: BLZQFLREDJVVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclopentylmethoxy)nicotinaldehyde is a nicotinaldehyde derivative featuring a cyclopentylmethoxy substituent at the 6-position of the pyridine ring. Nicotinaldehyde derivatives are broadly recognized for their roles as competitive inhibitors of nicotinamidases, precursors in NAD biosynthesis, and intermediates in radiopharmaceutical synthesis . The cyclopentylmethoxy group may enhance lipophilicity, metabolic stability, or binding affinity compared to smaller substituents like methoxy or bromo groups.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

6-(cyclopentylmethoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H15NO2/c14-8-11-5-6-12(13-7-11)15-9-10-3-1-2-4-10/h5-8,10H,1-4,9H2

InChI Key

BLZQFLREDJVVCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=NC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Nicotinaldehyde Derivatives

Compound Name Substituent Molecular Weight (g/mol) Ki (µM) Key Applications/Findings References
Nicotinaldehyde H 121.12 0.015–0.18 Potent nicotinamidase inhibitor; safe NAD precursor in vivo; used in HTS screening
5-Bromonicotinaldehyde 5-Bromo 200.01 0.07–0.72 Reduced inhibitory potency vs. nicotinaldehyde; higher steric/electronic effects
6-Methoxynicotinaldehyde 6-Methoxy 137.14 N/A Pharmaceutical intermediate; CAS 65873-72-5; structural analog for solubility studies
6-(DifluoroMethoxy)nicotinaldehyde 6-(DifluoroMethoxy) N/A N/A High-purity pharmaceutical intermediate (CAS 1211577-99-9); potential fluorinated analog
5-Fluoro-6-((TMS)ethynyl)-nicotinaldehyde (FPyII) 5-Fluoro, 6-(TMS-ethynyl) N/A N/A Superior autocatalytic performance in Soai reaction; low Lewis basicity minimizes inhibition
6-(4-Bromophenyl)nicotinaldehyde 6-(4-Bromophenyl) 262.10 N/A Structural intermediate; CAS 113744-39-1
6-[18F]Fluoronicotinaldehyde 6-Fluoro N/A N/A Radiopharmaceutical prosthetic group; 80% radiochemical conversion; used in PET imaging

Inhibitory Potency and Mechanism

  • Nicotinaldehyde : Exhibits strong competitive inhibition of nicotinamidases (Ki = 0.015 µM with PZA, 0.18 µM with NAM). The mechanism involves reversible thiohemiacetal adduct formation with catalytic cysteine residues, stabilized by metal coordination .
  • 5-Bromonicotinaldehyde : Higher Ki (0.72 µM with NAM) due to steric hindrance and electronic effects from the bromo group, reducing binding efficiency .
  • 6-(Cyclopentylmethoxy)nicotinaldehyde (Inferred) : The bulky cyclopentylmethoxy group may enhance lipophilicity and enzyme binding but could also introduce steric clashes, depending on the target active site.

Structural and Electronic Effects

  • FPyII : The 5-fluoro and 6-(TMS-ethynyl) substituents reduce Lewis basicity of the pyridine nitrogen, minimizing inhibitory side reactions and enhancing autocatalytic efficiency in the Soai reaction .
  • 6-Methoxy vs. 6-(DifluoroMethoxy) : Methoxy groups improve solubility, while difluoro substitution may enhance metabolic stability and electronegativity .

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